4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride
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Overview
Description
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 4-position, two methyl groups at the 3- and 5-positions, and a carbonyl chloride group at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the condensation of 1,3-diketones with hydrazines.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the pyrazole derivative with phosgene (carbonyl dichloride) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different pyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the pyrazole ring.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Pyrazole Derivatives: Resulting from oxidation and reduction reactions.
Scientific Research Applications
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Agriculture: Pyrazole derivatives have been explored for their use as pesticides and herbicides.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The presence of the carbonyl chloride group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the butyl and carbonyl chloride groups, making it less reactive in certain chemical reactions.
4-Butyl-3,5-dimethyl-1H-pyrazole: Lacks the carbonyl chloride group, limiting its use in nucleophilic substitution reactions.
Uniqueness
4-Butyl-3,5-dimethyl-1H-pyrazole-1-carbonyl chloride is unique due to the presence of both the butyl group and the carbonyl chloride group. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C10H15ClN2O |
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Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-butyl-3,5-dimethylpyrazole-1-carbonyl chloride |
InChI |
InChI=1S/C10H15ClN2O/c1-4-5-6-9-7(2)12-13(8(9)3)10(11)14/h4-6H2,1-3H3 |
InChI Key |
LMMFUIXMKTYCQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N(N=C1C)C(=O)Cl)C |
Origin of Product |
United States |
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